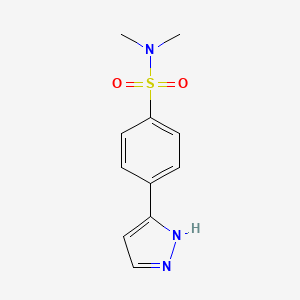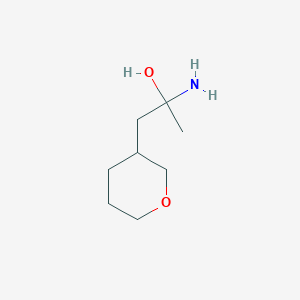
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid: is a chemical compound with the following structure:
Structure:C15H23N3O4
This compound serves as a rigid linker in the development of PROTACs (PROteolysis TAgeting Chimeras). PROTACs are innovative molecules designed for targeted protein degradation, offering a promising approach in drug discovery and therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have specific details for this exact compound, similar linkers in the series include:
Industrial Production Methods: Industrial-scale production methods for this compound may vary, but they likely involve efficient synthetic strategies to achieve high yields and purity.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Acid chlorides or anhydrides can be used for substitution reactions.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to amines.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
- Chemistry : As a versatile linker in drug development and chemical conjugates.
- Biology : In PROTAC-based protein degradation studies.
- Medicine : For targeted protein degradation therapies.
- Industry : In drug discovery and development.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects involves binding to specific molecular targets. It likely influences protein stability and degradation pathways, leading to targeted protein removal.
Vergleich Mit ähnlichen Verbindungen
Similar linkers in the series include:
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenylacetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid
Eigenschaften
Molekularformel |
C14H20N2O5 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
OAAYQPOPUUGDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)

![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)

![4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol](/img/structure/B12067915.png)
![(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)


![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)

![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)

